
2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid
Overview
Description
2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid is an organic compound that features a benzyloxycarbonyl-protected amino group and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid typically involves the protection of an amino acid derivative with a benzyloxycarbonyl (Cbz) group. The general synthetic route includes:
Protection of the amino group: The amino group of the starting material is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Introduction of the methoxyphenyl group: The protected amino acid is then reacted with 4-methoxybenzyl bromide under basic conditions to introduce the methoxyphenyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding phenol derivative.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation to yield the free amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or other alkoxides under basic conditions.
Major Products:
Oxidation: 2-{[(Benzyloxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetic acid.
Reduction: 2-amino-2-(4-methoxyphenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential as a building block in peptide synthesis, where the benzyloxycarbonyl group serves as a protecting group for amino acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various organic synthesis processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid largely depends on its use and the context in which it is applied. In peptide synthesis, the benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent reactions. The methoxyphenyl group can participate in various chemical reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetic acid: Similar structure but with a hydroxy group instead of a methoxy group.
2-{[(Benzyloxy)carbonyl]amino}-2-(4-chlorophenyl)acetic acid: Contains a chloro group instead of a methoxy group.
2-{[(Benzyloxy)carbonyl]amino}-2-(4-nitrophenyl)acetic acid: Features a nitro group instead of a methoxy group.
Uniqueness: The presence of the methoxy group in 2-(4-Methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid imparts unique electronic and steric properties that can influence its reactivity and interactions in chemical and biological systems. This makes it distinct from its analogs with different substituents.
Properties
Molecular Formula |
C17H17NO5 |
|---|---|
Molecular Weight |
315.32 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-2-(phenylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C17H17NO5/c1-22-14-9-7-13(8-10-14)15(16(19)20)18-17(21)23-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
JLUUHWJEACIFDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
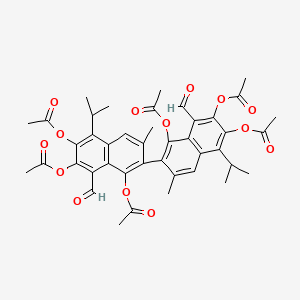
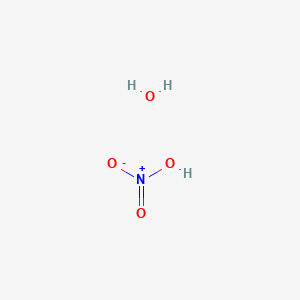
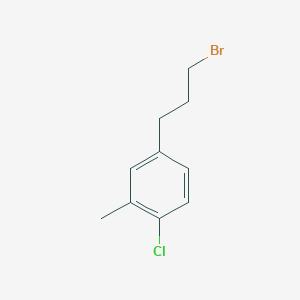
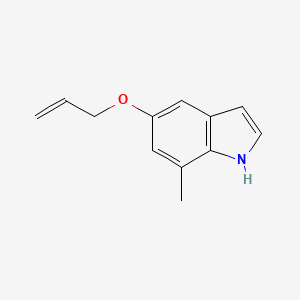

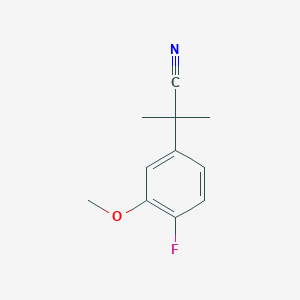
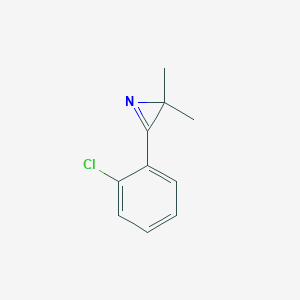
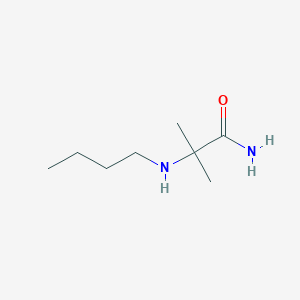
![[2-(5-iodo-1H-indol-3-yl)ethyl]dimethylamine](/img/structure/B8620643.png)
![2,3,4,4a,9,9a-hexahydro-1H-indeno[2,1-b]pyridine](/img/structure/B8620646.png)
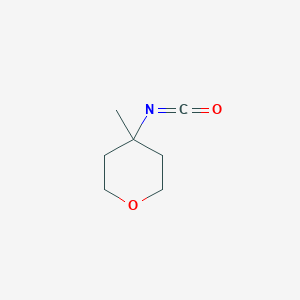
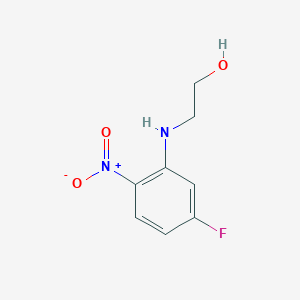
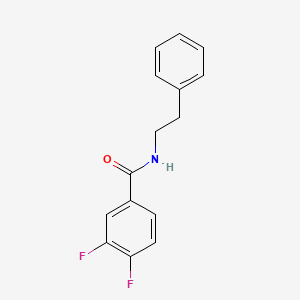
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one](/img/structure/B8620677.png)
